Cas no 848153-57-1 (Benzenamine, 4,4'-(1E)-1,2-ethenediylbis[N,N-bis(4-methoxyphenyl)-)

Benzenamine, 4,4'-(1E)-1,2-ethenediylbis[N,N-bis(4-methoxyphenyl)- structure
848153-57-1 structure
Product name:Benzenamine, 4,4'-(1E)-1,2-ethenediylbis[N,N-bis(4-methoxyphenyl)-
CAS No:848153-57-1
MF:C42H38N2O4
MW:634.762131214142
CID:1828069
PubChem ID:53867559

Benzenamine, 4,4'-(1E)-1,2-ethenediylbis[N,N-bis(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-[2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline
    • N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
    • 848153-57-1
    • DTXSID30707257
    • Benzenamine, 4,4'-(1E)-1,2-ethenediylbis[N,N-bis(4-methoxyphenyl)-
    • Inchi: InChI=1S/C42H38N2O4/c1-45-39-23-15-35(16-24-39)43(36-17-25-40(46-2)26-18-36)33-11-7-31(8-12-33)5-6-32-9-13-34(14-10-32)44(37-19-27-41(47-3)28-20-37)38-21-29-42(48-4)30-22-38/h5-30H,1-4H3
    • InChI Key: HAVGSGBHMVNTEO-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Computed Properties

  • Exact Mass: 634.28315770g/mol
  • Monoisotopic Mass: 634.28315770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 12
  • Complexity: 792
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 10.6
  • Topological Polar Surface Area: 43.4Ų

Benzenamine, 4,4'-(1E)-1,2-ethenediylbis[N,N-bis(4-methoxyphenyl)- Related Literature

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